molecular formula C11H12N4O B2538799 N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1487744-95-5

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2538799
CAS No.: 1487744-95-5
M. Wt: 216.244
InChI Key: ZMFMGCOZXUHTLP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl-substituted phenyl group attached to the triazole ring, along with a carboxamide functional group. Triazole derivatives are known for their diverse biological activities and have found applications in various fields, including medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions (Cu(I)) and proceeds under mild conditions, often in the presence of a base such as triethylamine. The general synthetic route can be summarized as follows:

    Preparation of Azide: The azide precursor is synthesized by reacting 2-ethylphenylamine with sodium azide in the presence of a suitable solvent.

    Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargylamine, in the presence of a copper(I) catalyst to form the triazole ring.

    Carboxamide Formation: The resulting triazole intermediate is then treated with a carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carboxamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of nitro, halo, or sulfonyl derivatives

Scientific Research Applications

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Triazole derivatives are known to inhibit enzymes like cytochrome P450, making them useful in drug development.

    Agriculture: It is used in the development of agrochemicals, such as fungicides and herbicides, due to its ability to inhibit the growth of pathogenic fungi and weeds.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and functional versatility.

    Biological Research: It serves as a molecular probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their catalytic activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their conformation and function. These interactions disrupt essential biological processes, leading to the compound’s antimicrobial, antifungal, and anticancer effects.

Comparison with Similar Compounds

N-(2-ethylphenyl)-1H-1,2,3-triazole-5-carboxamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike this compound, fluconazole has a different substitution pattern and is specifically designed to inhibit fungal cytochrome P450 enzymes.

    Rufinamide: An anticonvulsant drug with a triazole ring, used to treat epilepsy. It differs in its substitution and functional groups, leading to its unique pharmacological profile.

    Voriconazole: Another antifungal agent with a triazole ring, known for its broad-spectrum activity against fungal infections. It has a different set of substituents compared to this compound, contributing to its distinct mechanism of action.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities. Continued research on this compound and its derivatives may lead to the development of new therapeutic agents, agrochemicals, and advanced materials.

Properties

IUPAC Name

N-(2-ethylphenyl)-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-8-5-3-4-6-9(8)13-11(16)10-7-12-15-14-10/h3-7H,2H2,1H3,(H,13,16)(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFMGCOZXUHTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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